N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

科学研究应用

N-Fmoc DMNB-L-丝氨酸主要用于蛋白质组学研究领域。它的应用包括:

肽合成: 它用作合成肽和蛋白质的构建模块。

药物开发: 该化合物用于开发基于肽的药物。

生物材料: 它用于制备用于组织工程和药物递送的水凝胶和其他生物材料。

生物学研究: 该化合物用于各种生物学研究以研究蛋白质相互作用和功能。

作用机制

相似化合物的比较

类似化合物

N-Fmoc-L-丝氨酸: 与 N-Fmoc DMNB-L-丝氨酸类似,但缺少 DMNB 基团。

N-Fmoc-L-赖氨酸: 另一种用于肽合成的 Fmoc 保护氨基酸。

N-Fmoc-L-酪氨酸: 用于具有酚侧链的肽合成。

独特性

N-Fmoc DMNB-L-丝氨酸因 DMNB 基团的存在而独一无二,该基团提供了额外的功能化选项,可用于肽合成和生物材料中的特定应用。

生物活性

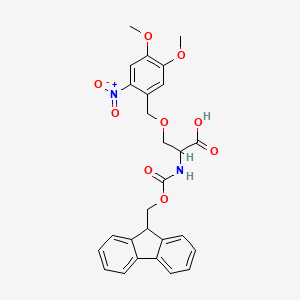

N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine, commonly referred to as N-Fmoc DMNB-L-serine, is a modified amino acid that serves as a crucial building block in peptide synthesis. This compound is characterized by the presence of a Fluorenylmethoxycarbonyl (Fmoc) protecting group and a 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, which together enhance its utility in biological and chemical applications.

Structural Characteristics

The structural features of N-Fmoc DMNB-L-serine include:

- Fmoc Group : Provides protection to the amino group during peptide synthesis, preventing side reactions.

- DMNB Moiety : This modification introduces unique properties that can influence the conformation and stability of peptides synthesized from it.

The general structure can be represented as follows:

The primary role of N-Fmoc DMNB-L-serine is as a protecting group in peptide synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the controlled incorporation of the serine unit into peptides. This selective deprotection is crucial for creating peptides with specific functionalities needed for biological activity.

Applications in Biological Research

N-Fmoc DMNB-L-serine has several applications in biological research:

- Peptide Synthesis : It is widely used in synthesizing bioactive peptides, including those with therapeutic potential.

- Drug Development : The compound plays a significant role in developing peptide-based drugs due to its ability to modify peptide properties.

- Biomaterials : It is utilized in creating hydrogels and other materials for tissue engineering and drug delivery systems .

Biological Activity and Case Studies

While N-Fmoc DMNB-L-serine itself does not exhibit direct biological activity, it serves as a precursor for bioactive peptides. For instance:

- Coibamide A : A marine natural product that contains a modified serine unit derived from N-Fmoc DMNB-L-serine. Coibamide A has shown antiproliferative activity against various cancer cell lines, indicating that the incorporation of the DMNB-modified serine may enhance the biological properties of the resulting peptide.

Table 1: Comparison of Peptides Synthesized with and without N-Fmoc DMNB-L-serine

| Peptide Name | Source | Biological Activity | Modification Impact |

|---|---|---|---|

| Coibamide A | Marine sponge | Antiproliferative | Enhanced stability and activity |

| Peptide X | Synthetic | Not specified | Standard properties |

| Peptide Y | Synthetic | Cytotoxic | Improved interaction with targets |

Research Findings

Recent studies have explored the utility of N-Fmoc DMNB-L-serine in various contexts:

- Chemical Biology Applications : Researchers have utilized this compound to investigate protein-protein interactions and functions within cellular environments. The ability to modify peptides with DMNB allows for specific targeting and functionalization .

- Photochemical Studies : The DMNB moiety can be utilized as a photoremovable protecting group, enabling spatial and temporal control over peptide activity through light activation. This property is particularly valuable in studying dynamic biological processes .

- Caging Strategies : The use of O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine as a "caged" amino acid allows researchers to study phosphorylation dynamics in real-time by controlling when the serine becomes available for phosphorylation .

属性

IUPAC Name |

3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDGZJCBUYWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。